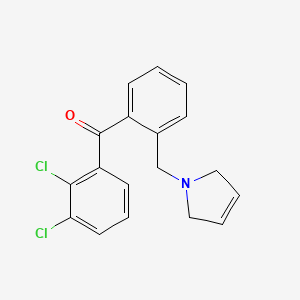
(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15Cl2NO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a compound characterized by a dichlorophenyl moiety and a pyrrolidine ring linked to a ketone structure. Its unique chemical architecture suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroactive properties.
Chemical Structure
The molecular formula of the compound is C18H15Cl2NO, and it has a molecular weight of approximately 332.22 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the dichloro substituents enhances its reactivity, which is crucial for its interaction with microbial targets. A comparative analysis of similar compounds shows that those with halogen substitutions often demonstrate increased antimicrobial efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Contains a quinoline ring | Antimicrobial |
| 4-Chloroaniline | Aniline derivative | Antimicrobial |
| 3-(Trifluoromethyl)phenol | Trifluoromethyl group | Anticancer |
Anticancer Activity
Research has suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation. The pyrrolidine moiety is thought to play a significant role in modulating these pathways. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Cytotoxic Effects
In one study, derivatives similar to this compound were tested against human cancer cell lines such as A431 and Jurkat. The results indicated that certain analogs exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, highlighting their potential for further development.
Neuroactive Effects
The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, potentially influencing neuroactive effects. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like activities in preclinical models.
The mechanisms underlying the biological activities of this compound are complex and multifactorial:
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : May include induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression.
- Neuroactive Mechanism : Potential modulation of neurotransmitter receptor activity, particularly in serotonin and dopamine systems.
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-9H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTVWKMREPUAKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643950 |
Source


|
| Record name | (2,3-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-70-7 |
Source


|
| Record name | (2,3-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














